(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid
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Overview
Description
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Coupling Reaction: The protected amino acid is then coupled with the cyanophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyanophenyl group may also interact with specific enzymes or receptors, influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(4-cyanophenyl)acetic acid: Lacks the Boc protecting group.
(S)-2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the cyanophenyl group.
Uniqueness
(S)-2-((Tert-butoxycarbonyl)amino)-2-(4-cyanophenyl)acetic acid is unique due to the presence of both the Boc protecting group and the cyanophenyl group. This combination allows for selective reactions and interactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)10-6-4-9(8-15)5-7-10/h4-7,11H,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQRGJCTILOATO-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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